
4,4-Diethoxycyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxycyclohexan-1-ol is a cyclohexanol derivative with two ethoxy groups attached to the fourth carbon of the cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of 4,4-Diethoxycyclohexene: This method involves the hydroxylation of 4,4-diethoxycyclohexene using osmium tetroxide (OsO4) followed by sodium bisulfite (NaHSO3) to introduce the hydroxyl group at the 1-position.
Reduction of 4,4-Diethoxycyclohexanone: Another approach is the reduction of 4,4-diethoxycyclohexanone using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can be oxidized to 4,4-diethoxycyclohexanone using oxidizing agents like chromic acid (H2CrO4).
Reduction: The compound can be reduced back to 4,4-diethoxycyclohexene using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, pressure and temperature controlled.
Substitution: Halides (e.g., bromine, chlorine), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products Formed:
Oxidation: 4,4-Diethoxycyclohexanone
Reduction: 4,4-Diethoxycyclohexene
Substitution: Various halogenated derivatives
Scientific Research Applications
4,4-Diethoxycyclohexan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor itself.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers and other materials due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4,4-diethoxycyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethoxycyclohexan-1-ol
4,4-dimethoxycyclohexan-1-ol
1,4-diethoxycyclohexan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4,4-diethoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-12-10(13-4-2)7-5-9(11)6-8-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
MMWHJAXDAJERRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


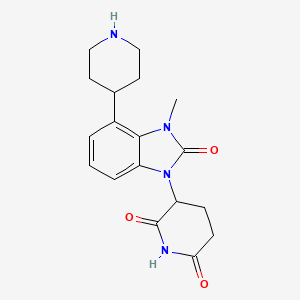
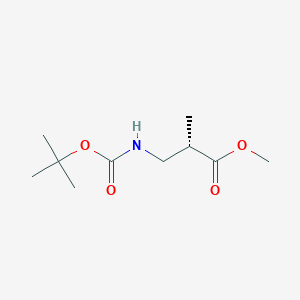
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
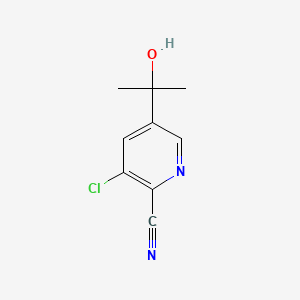
![8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)
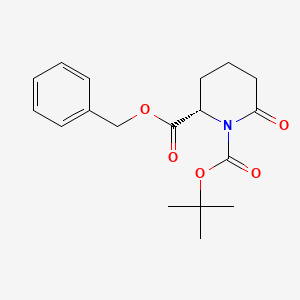
![Methyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-prop-2-enylbenzimidazole-5-carboxylate](/img/structure/B15360249.png)
![ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
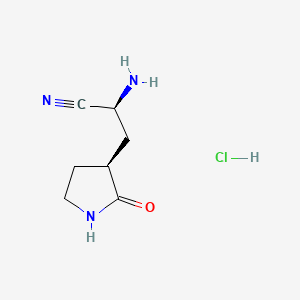
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
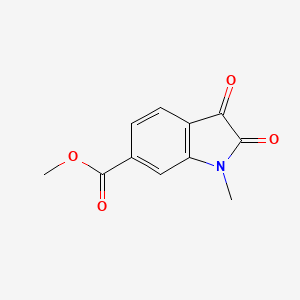
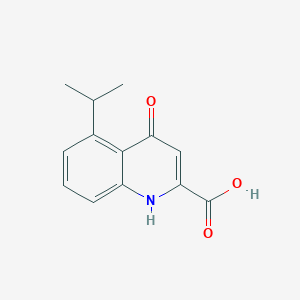
![Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
